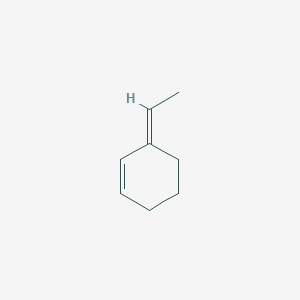
7-Bromo-1,3,5-cyclooctatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,3,5-cyclooctatriene (BCT) is a cyclic hydrocarbon that has been extensively studied for its unique properties and potential applications in scientific research. BCT is a highly reactive molecule due to the presence of a strained triple bond, which makes it a versatile building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,3,5-cyclooctatriene is not well understood. However, it is believed that 7-Bromo-1,3,5-cyclooctatriene reacts with nucleophiles, such as water and amines, to form adducts. The adducts can undergo further reactions, such as hydrolysis and oxidation, to form various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Bromo-1,3,5-cyclooctatriene are not well understood. However, it has been reported that 7-Bromo-1,3,5-cyclooctatriene can inhibit the growth of certain cancer cells and bacteria. 7-Bromo-1,3,5-cyclooctatriene has also been reported to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Bromo-1,3,5-cyclooctatriene in lab experiments include its high reactivity, versatility, and ease of synthesis. However, the limitations of using 7-Bromo-1,3,5-cyclooctatriene in lab experiments include its instability, toxicity, and potential for explosive reactions.
Direcciones Futuras
There are several future directions for the study of 7-Bromo-1,3,5-cyclooctatriene. One direction is the development of new synthesis methods for 7-Bromo-1,3,5-cyclooctatriene and its derivatives. Another direction is the study of the mechanism of action of 7-Bromo-1,3,5-cyclooctatriene and its derivatives. Additionally, the potential applications of 7-Bromo-1,3,5-cyclooctatriene and its derivatives in drug discovery and catalysis should be explored further.
Métodos De Síntesis
The synthesis of 7-Bromo-1,3,5-cyclooctatriene can be achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclic ring opening/closure reaction. The Diels-Alder reaction involves the reaction of cyclooctatetraene with bromine to form 7-Bromo-1,3,5-cyclooctatriene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia, followed by bromination to form 7-Bromo-1,3,5-cyclooctatriene. The electrocyclic ring opening/closure reaction involves the reaction of cyclooctatetraene with bromine in the presence of a Lewis acid catalyst to form 7-Bromo-1,3,5-cyclooctatriene.
Aplicaciones Científicas De Investigación
7-Bromo-1,3,5-cyclooctatriene has been extensively studied for its potential applications in scientific research. 7-Bromo-1,3,5-cyclooctatriene has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 7-Bromo-1,3,5-cyclooctatriene has also been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. 7-Bromo-1,3,5-cyclooctatriene has also been used as a probe for studying the mechanism of enzyme-catalyzed reactions.
Propiedades
Número CAS |
16327-13-2 |
|---|---|
Fórmula molecular |
C8H9Br |
Peso molecular |
185.06 g/mol |
Nombre IUPAC |
(1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene |
InChI |
InChI=1S/C8H9Br/c9-8-6-4-2-1-3-5-7-8/h1-6,8H,7H2/b2-1-,5-3-,6-4- |
Clave InChI |
CJZXWYXQEJTDRN-XCADPSHZSA-N |
SMILES isomérico |
C1/C=C\C=C/C=C\C1Br |
SMILES |
C1C=CC=CC=CC1Br |
SMILES canónico |
C1C=CC=CC=CC1Br |
Sinónimos |
(1Z,3Z,5Z)-7-bromocycloocta-1,3,5-triene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)








